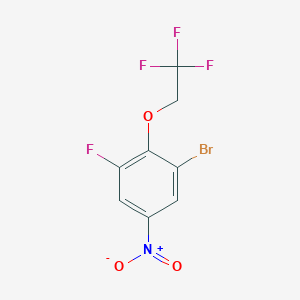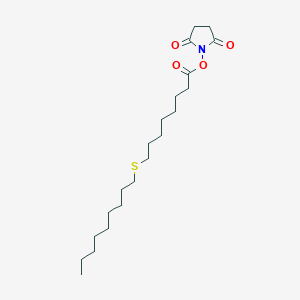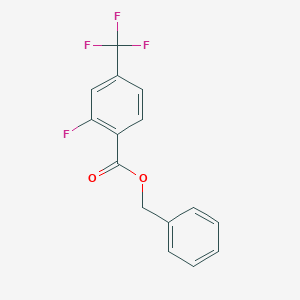
1-Bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene is an organic compound that belongs to the class of halogenated aromatic compounds. These compounds are characterized by the presence of halogen atoms (such as bromine and fluorine) attached to an aromatic ring. The compound also contains nitro and trifluoroethoxy functional groups, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene typically involves multiple steps, starting from a suitable aromatic precursor. Common synthetic routes may include:
Halogenation: Introduction of bromine and fluorine atoms to the aromatic ring using reagents like bromine (Br2) and fluorine gas (F2) or other fluorinating agents.
Nitration: Introduction of the nitro group (-NO2) using nitrating agents such as a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Etherification: Introduction of the trifluoroethoxy group (-OCH2CF3) using reagents like trifluoroethanol (CF3CH2OH) and a suitable base or catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:
Controlled temperature and pressure: To ensure the desired reaction pathway and minimize side reactions.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as recrystallization, distillation, or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene can undergo various chemical reactions, including:
Substitution reactions: Where one functional group is replaced by another. For example, nucleophilic aromatic substitution (SNAr) reactions can occur at the positions ortho or para to the nitro group.
Reduction reactions: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation reactions: The trifluoroethoxy group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Reducing agents: Such as hydrogen gas, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Major Products
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduction products: Amino derivatives when the nitro group is reduced.
Oxidation products: Oxidized derivatives of the trifluoroethoxy group.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: As a probe or ligand in biochemical studies to investigate the interactions with biological targets.
Medicine: Potential use in drug discovery and development, particularly for compounds with halogenated aromatic structures.
Industry: Use in the production of specialty chemicals, materials, and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene would depend on its specific application and target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids through:
Covalent bonding: Formation of covalent bonds with target molecules, leading to inhibition or activation of biological functions.
Non-covalent interactions: Such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, which can influence the binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-fluoro-5-nitrobenzene: Lacks the trifluoroethoxy group, which may result in different chemical properties and reactivity.
1-Bromo-3-fluoro-2-(2,2,2-trifluoro-ethoxy)-benzene:
1-Bromo-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene: Lacks the fluorine atom, which may affect its chemical behavior and interactions.
Uniqueness
1-Bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene is unique due to the combination of halogen, nitro, and trifluoroethoxy groups on the aromatic ring
Propiedades
IUPAC Name |
1-bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF4NO3/c9-5-1-4(14(15)16)2-6(10)7(5)17-3-8(11,12)13/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPLXGCDMOXUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OCC(F)(F)F)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B8128156.png)
![1-[(3-Bromo-5-nitrophenyl)methyl]piperidine](/img/structure/B8128164.png)










![1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine](/img/structure/B8128229.png)

